molecular formula C13H17NOS B2653125 N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide CAS No. 2189044-97-9

N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide

Cat. No. B2653125
M. Wt: 235.35
InChI Key: QOCCUTRDQPZYDT-UHFFFAOYSA-N
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Description

N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide is a chemical compound with a complex structure. It belongs to the class of amides and contains a thiophene ring, a cyclopentyl group, and a prop-2-enamide moiety. The compound’s systematic name reflects its substituents and functional groups.



Molecular Structure Analysis

The molecular structure of N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide is crucial for understanding its properties. The compound likely exhibits planarity due to the conjugated system formed by the thiophene ring and the prop-2-enamide group. Analyzing bond lengths, angles, and torsion angles provides insights into its stability and reactivity.



Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound. It may participate in nucleophilic additions, cyclizations, or other transformations. Exploring its behavior under different reaction conditions sheds light on its versatility and potential applications.



Physical And Chemical Properties Analysis


  • Melting Point : Determining the melting point helps characterize the compound’s purity.

  • Solubility : Investigating its solubility in various solvents informs its practical use.

  • Spectroscopic Data : Analyzing NMR, IR, and UV-Vis spectra provides information about functional groups and structural features.

  • Stability : Assessing stability under different conditions (e.g., pH, temperature) is crucial.


Safety And Hazards

Researchers must evaluate the compound’s safety profile. This includes assessing toxicity, potential allergenicity, and environmental impact. Proper handling, storage, and disposal protocols are essential.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Structure-Activity Relationships : Correlate structural features with activity.

  • Synthetic Optimization : Develop more efficient synthetic routes.

  • Computational Studies : Perform molecular modeling and simulations.


Please note that this analysis is based on existing knowledge, and further studies may refine our understanding of this compound1.


properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-2-12(15)14-10-13(7-3-4-8-13)11-6-5-9-16-11/h2,5-6,9H,1,3-4,7-8,10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCCUTRDQPZYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide

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